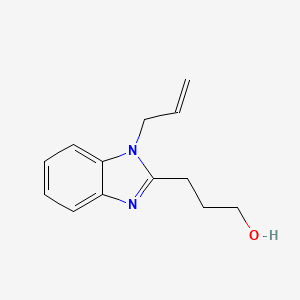

3-(1-allyl-1H-benzimidazol-2-yl)-1-propanol

Vue d'ensemble

Description

The compound “3-(1-allyl-1H-benzimidazol-2-yl)-1-propanol” is a derivative of benzimidazole . It was obtained by the reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromo-prop-1-ene . The asymmetric unit contains four crystallographically independent molecules .

Synthesis Analysis

The synthesis of this compound involves the reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromo-prop-1-ene . The mixture was heated to reflux for 15 hours .Molecular Structure Analysis

The molecular formula of the compound is C12H14N2O . In the crystal, molecules 1 and 2 are linked via O-H⋯N hydrogen bonds, forming chains propagating along [010]. Molecules 3 and 4 are linked to these chains via O-H⋯O hydrogen bonds .Applications De Recherche Scientifique

- Benzimidazole derivatives have been studied for their antifungal properties. Researchers have explored the efficacy of 1H-benzimidazole-2-propanol as an antifungal agent against various fungal pathogens. Its mode of action involves inhibiting fungal cell wall synthesis or disrupting membrane integrity .

- Benzimidazole compounds exhibit promising anticancer activity. Studies have investigated the cytotoxic effects of 1H-benzimidazole-2-propanol on cancer cell lines. Researchers explore its potential as a novel chemotherapeutic agent by targeting specific cellular pathways .

- Benzimidazole derivatives are known for their metal-binding properties. 1H-benzimidazole-2-propanol can act as a chelating agent, forming stable complexes with metal ions. Such complexes find applications in catalysis, drug delivery, and environmental remediation .

- Fluorescent benzimidazole derivatives have been used as imaging probes. Researchers have explored the synthesis of 1H-benzimidazole-2-propanol derivatives with fluorescent properties. These compounds can be employed for cellular imaging, tracking specific biomolecules, and studying cellular processes .

- Benzimidazole compounds have been investigated as corrosion inhibitors for metals. 1H-benzimidazole-2-propanol can form protective layers on metal surfaces, preventing corrosion in aggressive environments. Its application extends to protecting pipelines, industrial equipment, and infrastructure .

- Benzimidazole derivatives serve as organocatalysts in various chemical reactions. Researchers have explored the use of 1H-benzimidazole-2-propanol as a catalyst for organic transformations. Its unique structure allows it to participate in enantioselective reactions and other synthetic processes .

Antifungal Activity

Anticancer Potential

Metal Ion Chelation

Biological Imaging

Corrosion Inhibition

Organocatalysis

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been reported to possess a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be diverse depending on the specific derivative and its functional groups.

Mode of Action

For instance, some benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity . In the case of anticancer activity, certain benzimidazole derivatives have shown cytotoxic effects on human liver carcinoma cell lines and pheochromocytoma of the rat adrenal medulla .

Biochemical Pathways

These could potentially include pathways related to cell proliferation, apoptosis, DNA synthesis, and various metabolic processes .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic properties .

Result of Action

Based on the known activities of benzimidazole derivatives, the effects could potentially include inhibition of cell proliferation, induction of apoptosis, disruption of dna synthesis, and alteration of various metabolic processes .

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules could potentially influence the action of benzimidazole derivatives .

Propriétés

IUPAC Name |

3-(1-prop-2-enylbenzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-9-15-12-7-4-3-6-11(12)14-13(15)8-5-10-16/h2-4,6-7,16H,1,5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHDEHPPKVOXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254802 | |

| Record name | 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol | |

CAS RN |

305347-63-1 | |

| Record name | 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305347-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)

![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)

![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)

![methyl 3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5203861.png)

![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)

![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)

![1-[(10-chloro-9-anthryl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5203878.png)

![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)

![1-ethyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5203887.png)

![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)